molecular formula C12H9BrN4S2 B11096578 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11096578
M. Wt: 353.3 g/mol
InChI Key: DIJUBNAMJCQUCK-UHFFFAOYSA-N
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Description

2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of thiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of Amino Groups: The amino groups at positions 2 and 6 can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Bromination and Methylation: The thienyl group can be brominated and methylated using bromine and methylating agents under controlled conditions.

    Formation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction involving suitable nitrile precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran Derivatives: Other thiopyran derivatives with similar structures and properties.

    Thienyl Compounds: Compounds containing thienyl groups, which may share similar reactivity and applications.

    Dicarbonitrile Compounds: Compounds with dicarbonitrile groups, which may have comparable chemical behavior.

Uniqueness

2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H9BrN4S2

Molecular Weight

353.3 g/mol

IUPAC Name

2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C12H9BrN4S2/c1-5-8(13)2-9(18-5)10-6(3-14)11(16)19-12(17)7(10)4-15/h2,10H,16-17H2,1H3

InChI Key

DIJUBNAMJCQUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N)Br

Origin of Product

United States

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